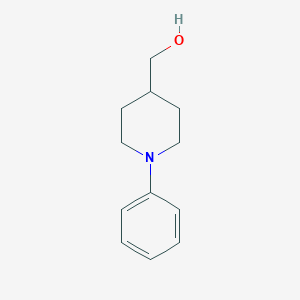

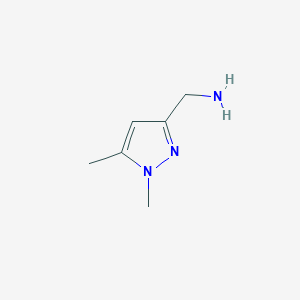

(1-苯基哌啶-4-基)甲醇

描述

The compound (1-Phenylpiperidin-4-yl)methanol is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, a study on the fluorescence properties of a phenylmethanol derivative with a dimethylamino group and a butadienyl linker has been conducted, which could provide insights into the electronic properties that might be somewhat relevant to (1-Phenylpiperidin-4-yl)methanol .

Synthesis Analysis

The synthesis of related compounds provides a glimpse into potential synthetic routes that could be applicable to (1-Phenylpiperidin-4-yl)methanol. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized from (R)-1-phenylethylamine and used as a catalyst, suggesting that chiral centers can be effectively introduced in the synthesis of complex methanol derivatives . Additionally, enantiopure piperidinylmethanol derivatives were prepared from rac-alaninol and rac-2-amino-1,1-diphenylpropan-1-ol, indicating that amino alcohols can serve as precursors for piperidinylmethanol synthesis .

Molecular Structure Analysis

The molecular structure of (1-Phenylpiperidin-4-yl)methanol can be inferred to some extent from the structural analysis of similar compounds. The study of chiral ligands based on piperidinylmethanol derivatives reveals the importance of substituents on the piperidine ring for the molecular conformation and potential reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to (1-Phenylpiperidin-4-yl)methanol has been explored in various contexts. For instance, the enantioselective addition of diethylzinc to benzaldehyde mediated by chiral piperidinylmethanol ligands has been studied, which could suggest potential catalytic applications for (1-Phenylpiperidin-4-yl)methanol . Moreover, the transformation of (1-benzylpiperazin-2-yl)methanols into ligands for central nervous system receptors indicates that methanol derivatives can be functionalized to interact with biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol are not directly reported, the properties of structurally related compounds can provide some insights. The solvatochromic fluorescence of a phenylmethanol derivative suggests that (1-Phenylpiperidin-4-yl)methanol may also exhibit solvent-dependent electronic properties . The enantioselective epoxidation of α,β-enones by a related methanol derivative indicates that the steric and electronic environment around the methanol moiety is crucial for its reactivity .

科学研究应用

合成和化学转化

- 1-取代苯基-(4-苯基哌啶-4-基)甲酮的合成:Chang 等人(2006 年)的一项研究涉及通过 CAN 介导的重排反应,从不同的 1-取代 4-二苯甲叉苯哌啶出发合成几种 1-取代苯基-(4-苯基哌啶-4-基)甲酮。该过程还用于合成美沙酮类似物(Chang 等人,2006)。

- 顺式-2-氰基甲基-4-苯基哌啶的立体选择性合成:Vervisch 等人(2012 年)证明了使用非活化叠氮环丙烷作为构建块合成新型顺式-2-氰基甲基-4-苯基哌啶,这些哌啶进一步用于制备甲基顺式-(1-芳基甲基-4-哌啶-2-基)乙酸酯(Vervisch 等人,2012)。

- 对映选择性环氧化:Lu 等人(2008 年)由 (R)-1-苯乙胺合成了 (1R,3S,4S)-2-氮杂莰烷基-3-甲醇,并将其用作 α,β-烯酮的对映选择性环氧化催化剂,在室温下实现了良好的产率和高对映选择性(Lu 等人,2008)。

分析和结构研究

- 合成 4-苯基哌啶衍生物的晶体学:Codding 和 James(1974 年)对合成 4-苯基哌啶衍生物(在临床上用作镇痛药)进行了结构测定,包括盐酸 1,2-二甲基-4-羟基-4-苯基哌啶的晶体学(Codding 和 James,1974)。

- 用甲醇研究脂质动力学:Nguyen 等人(2019 年)使用小角中子散射研究了甲醇对脂质动力学的影响。他们发现甲醇影响脂质转移和翻转动力学,阐明了其对生物膜和蛋白质脂质研究的影响(Nguyen 等人,2019)。

化学反应和催化

- 有机合成中的催化活性:Ozcubukcu 等人(2009 年)制备了一种新的三(1-苄基-1H-1,2,3-三唑-4-基)甲醇配体,与 CuCl 形成稳定的配合物,有效催化了 Huisgen 1,3-偶极环加成(Ozcubukcu 等人,2009)。

- 氮杂-Piancatelli 重排:Reddy 等人(2012 年)描述了在 In(OTf)3 催化的氮杂-Piancatelli 重排中使用呋喃-2-基(苯基)甲醇衍生物,导致苯并[b][1,4]噻嗪和恶嗪衍生物的合成(Reddy 等人,2012)。

新型化合物的合成

- 仿生螯合配体的制备:Gaynor 等人(2023 年)通过一个五步过程合成了 (4-(金刚烷-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇,可能用作仿生螯合配体的前体(Gaynor 等人,2023)。

安全和危害

The safety information for “(1-Phenylpiperidin-4-yl)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

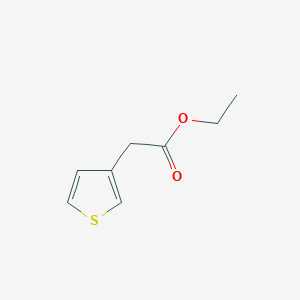

IUPAC Name |

(1-phenylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOCHYAPLXLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590897 | |

| Record name | (1-Phenylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Phenylpiperidin-4-yl)methanol | |

CAS RN |

697306-45-9 | |

| Record name | (1-Phenylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)